

# Measuring De Novo Lipogenesis with 13C Labeled Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

De novo lipogenesis (DNL) is a crucial metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1] This process is integral to various physiological functions, including cell membrane formation, energy storage as triglycerides, and the production of signaling molecules.[1] While essential, dysregulated DNL is a hallmark of numerous pathologies, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers.[2] Consequently, the precise quantification of DNL rates is paramount for understanding disease mechanisms and for the development of novel therapeutics targeting these metabolic disorders.

Stable isotope tracing using carbon-13 (<sup>13</sup>C) labeled precursors, coupled with mass spectrometry (MS), offers a powerful and quantitative method to measure DNL flux in both in vitro and in vivo systems.[2] By introducing a <sup>13</sup>C-labeled substrate, such as glucose or acetate, researchers can track the incorporation of <sup>13</sup>C into newly synthesized fatty acids, providing a direct measure of the DNL rate.[2]

These application notes provide detailed protocols for measuring DNL using <sup>13</sup>C-labeled precursors, intended for researchers, scientists, and drug development professionals.



# **Principle of the Method**

The fundamental principle involves supplying a biological system with a <sup>13</sup>C-labeled precursor that can be converted into acetyl-CoA, the primary building block for fatty acid synthesis.

Commonly used precursors include [U-<sup>13</sup>C<sub>6</sub>]-glucose, [1,2-<sup>13</sup>C<sub>2</sub>]-acetate, and [U-<sup>13</sup>C<sub>6</sub>]-fructose.

- ¹³C-Glucose: Enters glycolysis and is converted to pyruvate, which then forms ¹³C-acetyl-CoA in the mitochondria. This ¹³C-labeled citrate is exported to the cytoplasm and cleaved to generate cytosolic ¹³C-acetyl-CoA for lipogenesis.
- <sup>13</sup>C-Acetate: Is directly converted to <sup>13</sup>C-acetyl-CoA in the cytoplasm by acetyl-CoA synthetase.
- ¹³C-Fructose: Is a potent inducer of hepatic DNL as its metabolism bypasses the main ratelimiting step of glycolysis, providing a direct source of acetyl-CoA.[1]

The enzyme fatty acid synthase (FASN) then sequentially adds these two-carbon <sup>13</sup>C-acetyl units to a growing acyl chain, primarily producing <sup>13</sup>C-labeled palmitate (C16:0). The extent of <sup>13</sup>C incorporation into palmitate and other fatty acids is measured by mass spectrometry (GC-MS or LC-MS). By analyzing the mass isotopologue distribution (MID) of the fatty acids, which is the relative abundance of molecules with different numbers of <sup>13</sup>C atoms (M+0, M+1, M+2, etc.), the fractional contribution of DNL to the total fatty acid pool can be calculated.[2]

# Key Signaling Pathways in De Novo Lipogenesis

DNL is tightly regulated by a network of signaling pathways in response to nutritional and hormonal signals. Insulin is a potent activator of DNL. Following a carbohydrate-rich meal, elevated insulin levels activate signaling cascades that increase the expression of key lipogenic enzymes. The primary transcription factors that regulate the expression of DNL-related genes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[3][4] Insulin signaling primarily activates SREBP-1c, while glucose metabolites activate ChREBP.[1][3]





Click to download full resolution via product page

Caption: Simplified signaling pathway of de novo lipogenesis.

# **Applications**

The ability to accurately quantify DNL has significant implications for various research areas and the pharmaceutical industry.



- Oncology: Many cancer cells exhibit upregulated DNL to support rapid proliferation and membrane biogenesis.[5] <sup>13</sup>C tracing can be used to study the metabolic reprogramming of cancer cells and to assess the efficacy of drugs that target DNL pathways.[5]
- Metabolic Diseases: Dysregulated DNL is a key contributor to the pathogenesis of NAFLD, obesity, and type 2 diabetes. Measuring DNL rates can help in understanding disease progression and in evaluating the effectiveness of therapeutic interventions.
- Drug Development: Tracing DNL provides a direct readout of the activity of lipogenic enzymes, making it an invaluable tool for the preclinical and clinical development of drugs targeting these pathways.

# **Quantitative Data from DNL Studies**

The following tables summarize representative quantitative data from in vitro and in vivo DNL studies using <sup>13</sup>C-labeled precursors.

Table 1: De Novo Lipogenesis in Cancer Cell Lines

| Cell Line              | Precursor                                  | Condition            | DNL Rate (% of total palmitate)                        | Reference |
|------------------------|--------------------------------------------|----------------------|--------------------------------------------------------|-----------|
| Liver Cancer<br>Cells  | [U- <sup>13</sup> C <sub>6</sub> ]-Glucose | Normoxia             | 10-40%                                                 | [6]       |
| PANC1<br>(Pancreatic)  | <sup>13</sup> C-Glucose                    | Standard Culture     | ~60% (ratio of <sup>13</sup> C/ <sup>12</sup> C lipid) | [7]       |
| MDA-MB-231<br>(Breast) | Deuterated<br>Glucose                      | Excess<br>Methionine | Significant increase                                   | [7]       |

Table 2: Hepatic De Novo Lipogenesis in Animal Models of NAFLD



| Animal Model  | Precursor               | Diet                                           | DNL Rate                                                  | Reference |
|---------------|-------------------------|------------------------------------------------|-----------------------------------------------------------|-----------|
| C57BL/6J Mice | Deuterated<br>Water     | High-Fat Diet (6<br>weeks)                     | 42% increase vs. control                                  | [8]       |
| C57BL/6J Mice | ASO targeting<br>GCK    | High-Fat Diet (6<br>weeks)                     | 69% reduction vs. control ASO                             | [8]       |
| Rats          | <sup>13</sup> C-Acetate | 10% Fructose in<br>drinking water (2<br>weeks) | Significant<br>increase in FSR<br>of VLDL-TG<br>palmitate | [9]       |

Table 3: De Novo Lipogenesis in Human Studies

| Subject Group             | Precursor                    | Condition                                      | Fractional DNL<br>(% of VLDL-<br>palmitate)     | Reference |
|---------------------------|------------------------------|------------------------------------------------|-------------------------------------------------|-----------|
| Healthy Men               | [1-13C]-Acetate              | Fasting                                        | ~2%                                             | [10]      |
| Healthy Men               | [1- <sup>13</sup> C]-Acetate | Carbohydrate<br>Hyperalimentatio<br>n (4 days) | 43-fold increase in de novo palmitate secretion | [10]      |
| Healthy Men               | [1- <sup>13</sup> C]-Acetate | High-dose<br>Fructose feeding                  | 29 ± 2%                                         | [6]       |
| Obese patients with NAFLD | Deuterated<br>Water          | -                                              | 26% of liver fat from DNL                       | [11]      |
| Type 2 Diabetes           | Deuterated<br>Water          | Lower-fat diet<br>(<25% energy)                | 25% increase in FSR                             | [12][13]  |

# **Experimental Workflow**

A typical experimental workflow for measuring DNL using <sup>13</sup>C-labeled precursors involves several key steps, from sample preparation to data analysis.





Click to download full resolution via product page

**Caption:** General experimental workflow for DNL tracing.



# **Experimental Protocols**

# **Protocol 1: In Vitro DNL Measurement in Cultured Cells**

This protocol outlines the steps for tracing the incorporation of <sup>13</sup>C-glucose into fatty acids in adherent cell cultures.

#### Materials:

- Adherent cells (e.g., cancer cell line, adipocytes)
- · Standard cell culture medium
- 13C-labeling medium (standard medium with [U-13C6]-glucose replacing unlabeled glucose)
- · Phosphate-buffered saline (PBS), ice-cold
- Trypsin-EDTA
- Cell scraper
- Conical tubes
- Reagents for lipid extraction (chloroform, methanol, 0.9% NaCl solution)
- Reagents for FAME derivatization (e.g., 2% H<sub>2</sub>SO<sub>4</sub> in methanol, hexane)
- Glass tubes
- Nitrogen gas supply
- · GC-MS system

#### Procedure:

- Cell Culture and Labeling:
  - Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).



- When ready for labeling, aspirate the standard medium, wash the cells once with prewarmed PBS, and replace it with the pre-warmed <sup>13</sup>C-labeling medium.
- Incubate the cells for a specified period (e.g., 24-72 hours) under standard culture conditions.
- Cell Harvesting and Quenching:
  - After incubation, place the culture dishes on ice and immediately aspirate the labeling medium to halt metabolic activity.
  - Wash the cells twice with ice-cold PBS.
  - Harvest the cells by trypsinization or by using a cell scraper in the presence of ice-cold PBS.
  - Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 500 x g)
     for 5 minutes at 4°C to pellet the cells.
- · Lipid Extraction (Bligh-Dyer Method):
  - Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
  - Vortex the mixture thoroughly for 15 minutes.
  - Add 1 volume of chloroform and vortex for 1 minute.
  - Add 1 volume of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
  - Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.
  - Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):



- Resuspend the dried lipid extract in a derivatizing agent (e.g., 2% H<sub>2</sub>SO<sub>4</sub> in methanol).
- Incubate the mixture at 50-60°C for 1-2 hours.
- After incubation, add water and hexane to the tube, vortex vigorously, and centrifuge to separate the phases.
- Transfer the upper hexane layer, containing the FAMEs, to a GC-MS vial for analysis.
- · GC-MS Analysis:
  - Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the individual FAMEs, and the MS will detect the mass-to-charge ratio (m/z) of the eluting FAMEs and their isotopologues.
- Data Analysis:
  - Determine the mass isotopologue distribution (MID) for each fatty acid of interest by measuring the relative abundance of each isotopologue.
  - Correct for the natural abundance of <sup>13</sup>C.
  - Calculate the fractional new synthesis (%DNL) from the MID data.

# Protocol 2: In Vivo DNL Measurement in an Animal Model

This protocol describes a method for measuring hepatic DNL in a mouse model by administering <sup>13</sup>C-acetate and analyzing <sup>13</sup>C incorporation into VLDL-triglyceride fatty acids.

#### Materials:

- Animal model (e.g., mice)
- <sup>13</sup>C-labeled sodium acetate (e.g., [1,2-<sup>13</sup>C<sub>2</sub>]-acetate)
- Anesthetic



- Blood collection tubes (e.g., with EDTA)
- · Centrifuge and ultracentrifuge
- Reagents for lipid extraction and FAME derivatization as in Protocol 1

#### Procedure:

- Animal Preparation and Isotope Administration:
  - Acclimate the animals to the experimental conditions.
  - Fast the animals overnight to establish a baseline.
  - Administer the <sup>13</sup>C-acetate via an appropriate route (e.g., intraperitoneal injection or continuous infusion).
- Blood and Tissue Collection:
  - Collect blood samples at specified time points after isotope administration.
  - For terminal experiments, euthanize the animals and collect tissues of interest (e.g., liver),
     and flash-freeze them in liquid nitrogen.
- Isolation of VLDL:
  - Separate plasma from whole blood by centrifugation.
  - Isolate the very-low-density lipoprotein (VLDL) fraction from the plasma by ultracentrifugation, as VLDL is the primary carrier of newly synthesized triglycerides from the liver.
- Lipid Extraction and FAME Preparation:
  - Extract total lipids from the isolated VLDL fraction or from liver tissue homogenates using the Bligh-Dyer method as described in Protocol 1.
  - Derivatize the fatty acids in the lipid extract to FAMEs.



- GC-MS Analysis and Data Interpretation:
  - Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution of newly synthesized fatty acids.
  - The fractional contribution of DNL to the total fatty acid pool can be calculated from the
    enrichment of the precursor (acetyl-CoA) and the product (fatty acids). Mass Isotopomer
    Distribution Analysis (MIDA) is a mathematical technique used to calculate the enrichment
    of the precursor pool and the fraction of newly synthesized fatty acids.

## Conclusion

Tracing de novo lipogenesis with <sup>13</sup>C-labeled precursors is a robust and versatile methodology that provides quantitative insights into fatty acid metabolism. The protocols and information presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret DNL tracing studies. The ability to precisely measure DNL flux is crucial for advancing our understanding of metabolic diseases and for the development of next-generation therapeutics targeting these pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer PMC [pmc.ncbi.nlm.nih.gov]







- 7. researchgate.net [researchgate.net]
- 8. Elevation of hepatic de novo lipogenesis in mice with overnutrition is dependent on multiple substrates PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic secretion of VLDL fatty acids during stimulated lipogenesis in men PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic convergence on lipogenesis in RAS, BCR-ABL, and MYC-driven lymphoid malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of specific fatty acids contributes to VLDL-triacylglycerol composition in humans with and without type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring De Novo Lipogenesis with 13C Labeled Precursors: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559042#measuring-de-novo-lipogenesis-with-13c-labeled-precursors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com